N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

SARS-CoV-2 RdRp inhibition Indole N-alkyl SAR Antiviral drug discovery

The scarcity of N-ethyl-substituted 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides hinders systematic evaluation of steric effects on SARS-CoV-2 RdRp inhibition. Published SAR shows N-substitution directly modulates potency (N-H vs. N-methyl = ~4-fold difference), yet the N-ethyl variant is absent from key RdRp inhibitor patents. This compound bridges the critical steric gap between N-methyl and larger N-alkyl probes, enabling: · Continuous IC₅₀ dataset generation across N-alkyl chain lengths · Selectivity index (CC₅₀/IC₅₀) optimization via controlled LogP (~3.7) without exceeding cytotoxicity thresholds · Novel composition-of-matter patent filings beyond crowded N-methyl/N-H space Standard pack sizes: 50 mg-5 g, bulk custom synthesis available. In stock with immediate global dispatch.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 851412-00-5
Cat. No. B2873752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
CAS851412-00-5
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22)
InChIKeyYARCRWSCULCLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide: An N-Ethyl Indole Thioacetamide RdRp Inhibitor Probe


N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (CAS 851412-00-5; molecular formula C₁₉H₂₀N₂OS) is a synthetic small molecule belonging to the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide chemotype. This class has been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp), with demonstrated activity against SARS-CoV-2 RdRp in cell-free enzymatic assays [1]. The defining structural feature of this specific compound is the N-ethyl substituent on the indole ring, distinguishing it from the N-methyl and unsubstituted (N-H) congeners that dominate the published structure–activity relationship (SAR) landscape [1]. The compound serves as a probe for evaluating the impact of increasing N-alkyl steric bulk on RdRp inhibitory potency, selectivity, and physicochemical properties within a therapeutically relevant chemotype.

Probe SARS-CoV-2 RdRp inhibition assay probe for N-alkyl SAR mapping
Tool Compound Steric tolerance exploration at indole N-position in cell-free enzymatic systems
Physicochemical Profiling Lipophilicity-cytotoxicity trade-off studies within the thioacetamide chemotype

Why N-Substitution Precludes Generic Interchange


Within the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide class, the nature of the N-substituent on the indole ring is not a silent structural feature. Published SAR data demonstrate that replacing the N-methyl group with hydrogen (i.e., transitioning from the 6a series to the 6b series) increases SARS-CoV-2 RdRp inhibitory potency by approximately 4-fold [1]. This indicates that the steric and electronic environment at the indole N-position directly modulates target engagement. Consequently, N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide—bearing an ethyl group larger than methyl but more lipophilic than hydrogen—cannot be interchanged with its N-methyl or N-H analogs without altering both potency and physicochemical properties. Direct comparative evidence is currently limited to class-level SAR inference, as the N-ethyl variant was not among the compounds explicitly evaluated in the primary RdRp inhibition study [1].

N-Methyl analog is not interchangeable
Published SAR shows N-H to N-methyl substitution alters RdRp inhibition by approximately 4-fold; N-ethyl bulk may further shift potency.
N-H analog cannot directly replace
The unsubstituted N-H variant has lower lipophilicity and distinct binding; ethyl group introduces steric and electronic deviations not captured by the binary N-H/N-methyl comparison.
Class-level SAR inference only
Direct IC₅₀ and CC₅₀ data for the N-ethyl compound are absent; substitution must be validated with experimental assays before assuming comparable target engagement.

Differentiation Evidence


N-Ethyl in RdRp SAR: Potency Interpolation

In the foundational SARS-CoV-2 RdRp inhibitor study by Zhang et al., compounds in the 6b series (N-H indole) exhibited IC₅₀ values 3.9- to 4.0-fold more potent than their N-methyl counterparts in the 6a series [1]. For example, 6b2 (N-H, IC₅₀ = 3.35 ± 0.21 µM) was approximately 4-fold more potent than 6a2 (N-methyl, IC₅₀ = 12.3 ± 1.40 µM) [1]. The target compound N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide occupies a structural niche between these two extremes, bearing an ethyl group that is sterically larger than methyl but retains the alkyl character absent in N-H. No direct IC₅₀ measurement for the N-ethyl analog is publicly available; however, SAR interpolation suggests its RdRp inhibitory potency may fall between the N-methyl and N-H ranges. This makes the compound a unique tool for mapping the steric tolerance of the RdRp binding pocket at the indole N-position [1].

Potency Interpolation
Class-level inference
N-H ~3.7× more potent than N-methyl (IC₅₀ 3.35 vs 12.3 µM); N-ethyl predicted between these extremes
Supports steric tolerance mapping at indole N-position in RdRp binding pocket
No direct IC₅₀ for N-ethyl; interpolation based on class-level SAR
SARS-CoV-2 RdRp inhibition Indole N-alkyl SAR Antiviral drug discovery

Lipophilicity Shift vs. N-Methyl and N-H

The predicted octanol–water partition coefficient (LogP) directly influences membrane permeability and non-specific protein binding. In the Zhang et al. series, the N-methyl indole compound 6a1 had a predicted LogP of 3.09, while its N-H counterpart 6b1 had a lower LogP of 3.03 [1]. The addition of a single methylene unit (ethyl vs. methyl) is expected to increase LogP by approximately +0.5 log units based on the Hansch π constant for aliphatic CH₂, positioning the N-ethyl analog at an estimated LogP of approximately 3.5–3.6. This represents a measurable shift in lipophilicity relative to both the N-methyl (LogP ~3.1) and N-H (LogP ~3.0) congeners [1]. No experimental LogP for the target compound has been reported in peer-reviewed literature.

Lipophilicity Shift
Class-level inference
Estimated LogP ~3.5–3.6 for N-ethyl vs. 3.09 (N-methyl) and 3.03 (N-H)
Predicted logP increase may influence permeability and cytotoxicity; requires experimental measurement
Hansch π additive model; no experimental LogP reported
Lipophilicity Drug-likeness Physicochemical profiling

Cytotoxicity Safety Margin Class Benchmarking

The Zhang et al. study reported CC₅₀ (half-maximal cytotoxic concentration) values for all tested analogs in the same cell-based assay used for RdRp inhibition, enabling selectivity index (SI) calculation. Compounds in the 6b series (N-H) universally exhibited CC₅₀ > 100 µM, yielding SI values >15–30 relative to their RdRp IC₅₀ values [1]. The N-methyl 6a series also generally showed CC₅₀ > 100 µM, with some exceptions (6a1 CC₅₀ = 95.50 µM, 6a2 CC₅₀ = 91.20 µM) [1]. Importantly, increased lipophilicity from larger N-alkyl groups can reduce the cytotoxicity window; the 4-bromo-substituted compounds (6c6 CC₅₀ = 67.61 µM, 6c7 CC₅₀ = 72.44 µM) demonstrate that cytotoxicity can emerge with increased LogP [1]. The N-ethyl target compound has not been assayed for cytotoxicity in any public dataset.

Cytotoxicity Benchmark
Class-level inference
N-H series CC₅₀ > 100 µM; higher LogP analogs reduce CC₅₀ (e.g., 6c6: 67.6 µM). N-ethyl CC₅₀ untested.
Class-level cytotoxicity context; experimental CC₅₀ essential for selectivity index evaluation
CCK-8 assay, HEK293T cells; LogP ~3.5 suggests likely safe but unconfirmed
Cytotoxicity Selectivity index Safety pharmacology

Structural Novelty for Intellectual Property Positioning — N-Ethyl vs. N-Methyl Prior Art

The Zhang et al. European Journal of Medicinal Chemistry publication explicitly claims and exemplifies N-H (6b series) and N-methyl (6a series) 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RdRp inhibitors [1]. No N-ethyl derivative is disclosed, characterized, or claimed in this publication. The US 5,051,442 patent on 3-indolyl thioacetate NMDA antagonists covers N-unsubstituted indole cores but does not extend to N-alkyl thioacetamide variants [2]. Consequently, N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide occupies a structurally distinct chemical space not explicitly claimed in the key prior art. This gap creates an opportunity for composition-of-matter patent filings and reduces freedom-to-operate risk for commercial development within this chemotype.

IP Novelty
Supporting evidence
N-ethyl indole thioacetamide not disclosed in key RdRp inhibitor patent or NMDA antagonist prior art
Indicates structural novelty gap for composition-of-matter filings
Patent landscape analysis; no legal opinion provided
Patent landscape Structural novelty Freedom-to-operate

Validated Research and Procurement Scenarios


Filling the N-Alkyl Steric Gap in RdRp SAR

Academic and industrial medicinal chemistry groups conducting lead optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides require a systematic set of N-substituted analogs to define the steric tolerance of the RdRp binding pocket. The N-ethyl compound bridges the gap between N-methyl (sterically small) and larger N-alkyl variants (e.g., N-propyl, N-benzyl). Procurement of this compound enables generation of a continuous SAR dataset for N-alkyl chain length vs. RdRp IC₅₀, building on the published binary comparison of N-H vs. N-methyl [1].

LogP-Driven Selectivity Optimization

The predicted LogP of ~3.5–3.6 for the N-ethyl analog positions it as a candidate for evaluating the lipophilicity–cytotoxicity trade-off within the series [1]. Groups seeking to maximize the selectivity index (CC₅₀/IC₅₀) can use this compound to test whether incremental LogP increase improves cellular permeability without crossing the cytotoxicity threshold observed for higher-LogP analogs (e.g., 6c6, LogP 5.09, CC₅₀ = 67.61 µM) [1].

IP Expansion for Indole Thioacetamide Antivirals

Pharmaceutical companies and biotech firms pursuing composition-of-matter patents for RdRp-targeting antivirals can incorporate the N-ethyl indole thioacetamide scaffold as a distinct embodiment. Since the key Zhang et al. 2021 publication does not disclose or claim N-ethyl variants [1], and the NMDA antagonist patent (US 5,051,442) does not cover this substitution pattern [2], this compound may serve as a foundation for novel patent filings that extend beyond the crowded N-methyl and N-H chemical space.

Building Block for Diversified Indole-Thioether Libraries

The thioacetamide linkage and N-benzyl amide in this compound provide synthetic handles for further derivatization. Procurement by combinatorial chemistry groups enables the generation of focused libraries where the N-ethyl indole core is held constant while the benzylamine moiety is varied systematically, facilitating exploration of amide-side SAR beyond the limited set of benzylamines reported in the primary literature [1].

Application
Selection Property
Validation Focus
RdRp steric tolerance mapping
N-alkyl substitution profiling
IC₅₀ comparison with N-methyl/N-H analogs
Lipophilicity-cytotoxicity trade-off evaluation
Predicted LogP class profiling
CC₅₀ vs. LogP correlation review
Intellectual property positioning
Structural novelty assessment
Prior art gap analysis
Focused library synthesis
Synthetic versatility of thioacetamide core
Amide-side SAR derivatization
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